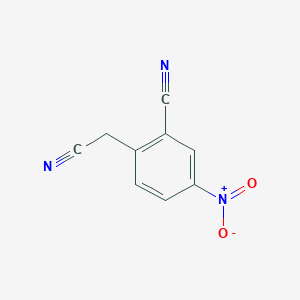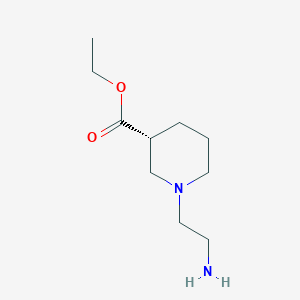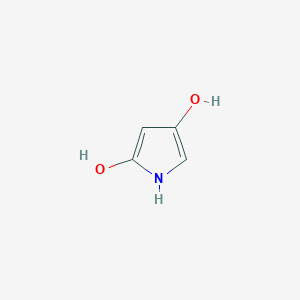
1H-pyrrole-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-pyrrole-2,4-diol is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-pyrrole-2,4-diol can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, which utilizes 1,4-diketones as starting materials. The reaction typically proceeds under acidic conditions, where the diketone undergoes cyclization to form the pyrrole ring . Another method involves the oxidative coupling of diols with primary amines in the presence of a copper catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrole-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dione, while substitution reactions can produce various N-substituted pyrrole derivatives.
Scientific Research Applications
1H-pyrrole-2,4-diol has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is utilized in the production of dyes, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-pyrrole-2,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The aromatic nature of the pyrrole ring allows it to engage in π-π interactions with other aromatic systems, contributing to its biological activity .
Comparison with Similar Compounds
1H-pyrrole-2,5-diol: Similar structure but with hydroxyl groups at the 2 and 5 positions.
1H-pyrrole-3,4-diol: Hydroxyl groups at the 3 and 4 positions.
1H-pyrrole-2,4-dione: Contains carbonyl groups instead of hydroxyl groups at the 2 and 4 positions.
Uniqueness: 1H-pyrrole-2,4-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This configuration allows for specific interactions and reactivity patterns that are not observed in other pyrrole derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool for researchers and industries alike. Further exploration of its properties and applications will continue to reveal new opportunities for its use.
Properties
Molecular Formula |
C4H5NO2 |
|---|---|
Molecular Weight |
99.09 g/mol |
IUPAC Name |
1H-pyrrole-2,4-diol |
InChI |
InChI=1S/C4H5NO2/c6-3-1-4(7)5-2-3/h1-2,5-7H |
InChI Key |
APDAFIKLBAXHBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


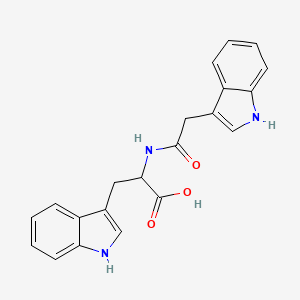

![(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12976631.png)
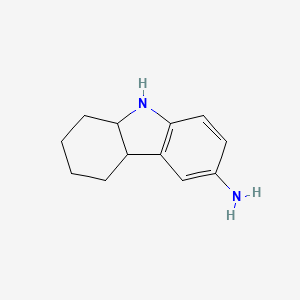
![Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate](/img/structure/B12976644.png)
![Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde](/img/structure/B12976658.png)
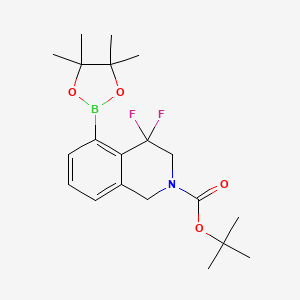
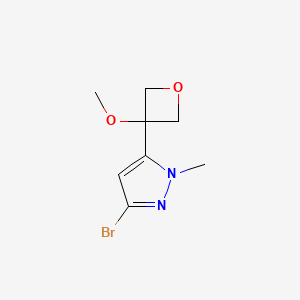
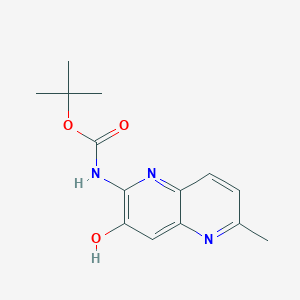

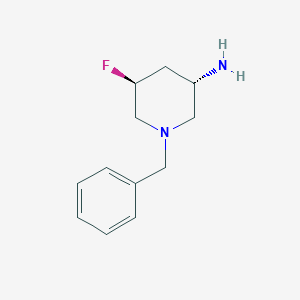
![8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B12976683.png)
